molecular formula C14H10N2 B8553487 4-[2-(Pyridin-2-yl)ethenyl]benzonitrile CAS No. 161979-29-9

4-[2-(Pyridin-2-yl)ethenyl]benzonitrile

Cat. No. B8553487
M. Wt: 206.24 g/mol
InChI Key: XMCREAQDIRQRRW-UHFFFAOYSA-N
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Patent
US05399575

Procedure details

A mixture of 20.4 g (0.2 mol) acetic acid anhydride, 18.6 g (0.2 mol) 2-methylpyridine and 26.2 g (0.2 mol) 4-cyanobenzaldehyde is heated to reflux for 24 h. One allows to cool, mixes with excess ether and filters. One isolates 18.8 g of title compound (46% of theory) of the m.p. 98°-98° C.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[CH3:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1.[C:15]([C:17]1[CH:24]=[CH:23][C:20]([CH:21]=O)=[CH:19][CH:18]=1)#[N:16]>CCOCC>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH:8]=[CH:21][C:20]1[CH:23]=[CH:24][C:17]([C:15]#[N:16])=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
18.6 g
Type
reactant
Smiles
CC1=NC=CC=C1
Name
Quantity
26.2 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=CC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.